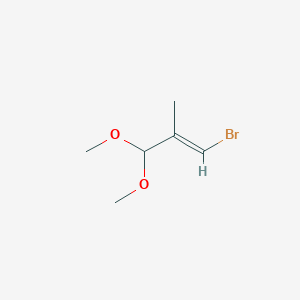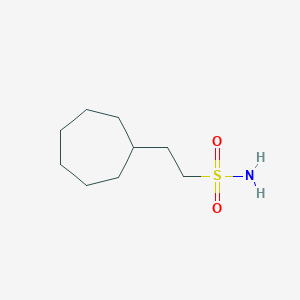
2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is a complex organic compound with a unique structure that includes an isoindole core, an amino group, a pyrrolidine ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile typically involves multi-step organic reactions. One common route includes the condensation of an isoindole derivative with a nitrile-containing reagent under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, amines, and other functionalized compounds.
科学的研究の応用
2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
- 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(morpholin-1-yl)propanenitrile
- 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
Uniqueness
2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, differentiates it from other similar compounds and may enhance its stability and interaction with biological targets.
特性
分子式 |
C15H14N4O |
|---|---|
分子量 |
266.30 g/mol |
IUPAC名 |
(2Z)-2-(3-aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile |
InChI |
InChI=1S/C15H14N4O/c16-9-12(15(20)19-7-3-4-8-19)13-10-5-1-2-6-11(10)14(17)18-13/h1-2,5-6H,3-4,7-8H2,(H2,17,18)/b13-12- |
InChIキー |
URYBUGFEPNGKRC-SEYXRHQNSA-N |
異性体SMILES |
C1CCN(C1)C(=O)/C(=C\2/C3=CC=CC=C3C(=N2)N)/C#N |
正規SMILES |
C1CCN(C1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Benzyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12316291.png)



![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)



![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)
![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316349.png)
![(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)
